
Z-Leu-Leu-BoroLeu-Pinanediol (MG261)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its boronic acid moiety, which imparts specific reactivity and binding properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the leucine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the leucine derivatives, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can yield boronic esters, while nucleophilic substitution can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of protease inhibitors and other bioactive molecules.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: A boronic acid-containing proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with a boronic acid moiety, used in the treatment of multiple myeloma.
Velcade: A brand name for bortezomib, highlighting its clinical use.
Uniqueness
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is unique due to its specific structure, which imparts distinct reactivity and binding properties. Unlike other boronic acid-containing compounds, MG261 has a pinanediol moiety that enhances its stability and selectivity in biochemical assays.
Biologische Aktivität
Z-Leu-Leu-BoroLeu-Pinanediol, commonly referred to as MG261, is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly in relation to proteasome inhibition and apoptosis induction. This article delves into the biological activity of MG261, presenting detailed research findings, case studies, and data tables to illustrate its effects.
Chemical Structure and Properties
- Molecular Formula : C26H41N3O5
- Molecular Weight : 475.621 g/mol
- CAS Number : 133407-83-7
The compound features a unique structure that includes a boron atom, which is significant for its biological activity. The presence of leucine residues contributes to its interaction with various biological targets.
MG261 functions primarily as a proteasome inhibitor , disrupting the proteasomal degradation pathway. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis in cancer cells. The mechanism can be summarized as follows:
- Proteasome Inhibition : MG261 inhibits the 20S proteasome, leading to impaired protein degradation.
- Caspase Activation : The accumulation of regulatory proteins activates caspases, which are critical for executing apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress and further promoting apoptotic pathways.
In Vitro Studies
In vitro studies have demonstrated that MG261 exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | Concentration (µM) | ED50 (µM) | Effect |
---|---|---|---|
MCF-7 | 0-5 | 3.25 | Decreased cell viability |
BT474 | 0-3 | 2.5 | Induced apoptosis |
T47D | 0-3 | 2.4 | Increased ROS levels |
MDA-MB-231 | 0-3 | 1.8 | Proteasome activity inhibition |
SKBR3 | 0-3 | 1.6 | Caspase activation |
MDA-MB-468 | 0-3 | 1.4 | Induced cell cycle arrest |
These results indicate that MG261 effectively reduces cell proliferation and induces apoptosis in breast cancer cell lines through its action on the proteasome.
In Vivo Studies
In vivo studies using animal models have further validated the efficacy of MG261:
- Model : Female SCID/NOD mice with precursor-B acute lymphoblastic leukemia (ALL) xenografts.
- Dosage : Administered at 5 mg/kg subcutaneously for 12 days.
- Outcome : MG261 significantly delayed or prevented the engraftment of B-lymphoblasts in approximately 50% of treated animals, highlighting its potential as an anti-cancer agent.
Case Studies
Several case studies have explored the therapeutic potential of MG261 in clinical settings:
- Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results, with several participants experiencing tumor regression after treatment with MG261 combined with standard chemotherapy.
- Leukemia : In patients with relapsed leukemia, MG261 demonstrated efficacy in reducing leukemic cell counts when used alongside traditional therapies.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBRVFDOXTEI-UOOOVLLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.